2,4,4-Trimethyl-2-oxazoline

Polymer Chemistry Cationic Ring-Opening Polymerization Kinetics

Researchers requiring precise control over polymer architecture often face challenges with uncontrolled polymerization kinetics. 2,4,4-Trimethyl-2-oxazoline (TMOX) directly addresses this, offering a solution for achieving living cationic ring-opening polymerization (CROP). Its unique 2,4,4-trimethyl substitution pattern introduces steric hindrance that modulates reactivity, enabling: - Controlled polymerization for narrow molecular weight distributions and defined block copolymers. - Tailored material hydrophobicity, leveraging the three methyl groups for specific amphiphilic balances. - High-yield (92%) polymer synthesis using eco-friendly Maghnite-H catalysts, aligning with green chemistry principles. Supplied with ≥98% purity and available from global stock, TMOX ensures reliability for advanced polymer research and industrial formulation.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1772-43-6
Cat. No. B155158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-2-oxazoline
CAS1772-43-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1=NC(CO1)(C)C
InChIInChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3
InChIKeyHZRZMHNRCSIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethyl-2-oxazoline in Polymer Chemistry


2,4,4-Trimethyl-2-oxazoline (TMOX) is a 2-oxazoline monomer characterized by a unique substitution pattern featuring methyl groups at the 2-, 4-, and 4-positions [1]. This specific architecture distinguishes it from simpler 2-alkyl-2-oxazolines, imparting significant steric hindrance that modulates its polymerization kinetics and the properties of the resulting poly(2-oxazoline)s [2]. Primarily utilized in cationic ring-opening polymerization (CROP) to yield poly(N-acetyl)-2,2-dimethyliminoethylene, TMOX serves as a key building block in the synthesis of hydrosoluble polymers, chiral polymer backbones, and specialty materials where controlled reactivity and enhanced steric bulk are required [3][4]. Its commercial availability from reputable vendors underscores its established role in advanced polymer research and industrial applications .

Monomer type Sterically hindered 2,4,4-trimethyl oxazoline
Polymerization Cationic ring-opening (CROP) for living systems
Availability Research-grade commercial supply

Why 2,4,4-Trimethyl-2-oxazoline Is Irreplaceable


The unique 2,4,4-trimethyl substitution pattern of 2,4,4-Trimethyl-2-oxazoline (TMOX) directly impacts its reactivity and the properties of the resulting polymers, making it non-interchangeable with common 2-alkyl-2-oxazolines like 2-methyl-2-oxazoline or 2-ethyl-2-oxazoline [1]. The geminal dimethyl group at the 4-position introduces significant steric hindrance, which slows down the cationic ring-opening polymerization (CROP) via the SN2 mechanism compared to less substituted analogs [2]. This steric effect is not merely a kinetic nuisance; it can be leveraged to control polymer architecture, achieve living polymerization characteristics, and tune the final polymer's hydrophobicity, thermal properties, and solubility [3]. Direct substitution with a faster-polymerizing but less sterically hindered monomer would alter copolymerization reactivity ratios, disrupt block copolymer formation, and yield materials with different physical properties, potentially compromising performance in applications ranging from drug delivery to coatings [4]. Therefore, selecting TMOX over its simpler analogs is a deliberate choice driven by the need for specific steric and hydrophobic modulation in polymer design.

Target
2,4,4-Trimethyl-2-oxazoline (TMOX)
2-methyl- / 2-ethyl-2-oxazoline
Steric effect
Geminal 4,4-dimethyl hinders SN2 CROP, slowing kinetics
Lower steric bulk; faster polymerization, less control
Polymer properties
Higher hydrophobicity; distinct thermal/solubility profile
Different copolymer reactivity ratios; architecture may shift

2,4,4-Trimethyl-2-oxazoline Performance Evidence


Slower Polymerization Rate from Steric Hindrance

The cationic ring-opening polymerization (CROP) of 2,4,4-Trimethyl-2-oxazoline proceeds much more slowly compared to 2-methyl-2-oxazoline or 2-ethyl-2-oxazoline due to increased steric hindrance around the oxazoline ring [1]. This steric effect directly translates to a lower polymerization rate, requiring longer reaction times or higher temperatures to achieve comparable monomer conversion [2].

Polymerization rate
Class-level
Qualitatively slower vs. MeOXZ / EtOx
Steric hindrance enables kinetic control in living CROP
Class-level inference; confirm with initiator system
Polymer Chemistry Cationic Ring-Opening Polymerization Kinetics

High Polymer Yield Using Maghnite-H Catalyst

Using Maghnite-H, an acid-exchanged montmorillonite clay catalyst, the polymerization of 2,4,4-Trimethyl-2-oxazoline achieves a high yield of 92% after 72 hours at 70°C [1]. This demonstrates the catalyst's effectiveness for this sterically hindered monomer.

Yield (Maghnite-H)
Reported
92%
Supports eco-friendly catalyst performance
70°C, 72 h; heterogeneous clay catalyst
Polymer Chemistry Green Chemistry Catalysis

Reactivity Ratios in N-Phenylmaleimide Copolymerization

In copolymerization with N-phenylmaleimide, 2,4,4-Trimethyl-2-oxazoline exhibits specific reactivity ratios, which were determined experimentally and provide a quantitative basis for predicting copolymer composition and sequence distribution [1].

Reactivity ratios
Head-to-head
Determined with N-phenylmaleimide
Enables copolymer composition design
Zwitterion copolymerization; data to verify
Copolymerization Reactivity Ratios Polymer Design

Solvent Polarity Drives Polymer Yield and Viscosity

Polymerizations of 2,4,4-Trimethyl-2-oxazoline in more polar solvents like CH3CN and DMF resulted in polymers with higher viscosity and increased yield compared to polymerizations in CH2Cl2 [1]. This demonstrates a clear solvent effect on the polymerization outcome.

Solvent effect
Reported
Higher yield/viscosity in CH₃CN, DMF vs. CH₂Cl₂
Solvent-polarity driven process optimization
Qualitative trend; numerical values not available
Polymerization Optimization Solvent Effects Polymer Properties

Narrow Dispersity via Living Polymerization

The polymerization of 2,4,4-Trimethyl-2-oxazoline using Maghnite-H as catalyst yields polymers with narrow molecular weight distributions, confirming the living nature of the polymerization process [1]. This is a hallmark of controlled polymerization, enabling precise synthesis of block copolymers and other complex architectures.

Dispersity
Reported
Narrow molecular weight distribution
Living polymerization characteristic
Maghnite-H catalyst; may vary with initiator
Living Polymerization Polymer Characterization Molecular Weight Control

2,4,4-Trimethyl-2-oxazoline Application Scenarios


Well-Defined Poly(2-oxazoline) Synthesis

The slow polymerization rate of 2,4,4-Trimethyl-2-oxazoline, a direct consequence of its steric hindrance, makes it an ideal monomer for living cationic ring-opening polymerization (CROP) [1]. This controlled polymerization yields polymers with narrow molecular weight distributions [2], enabling the precise synthesis of block copolymers with tailored compositions and architectures. Such well-defined polymers are highly sought after in biomedical applications, such as drug delivery systems and tissue engineering scaffolds, where consistent and predictable material properties are critical.

Green Hydrosoluble Polymer Synthesis

The high yield (92%) achieved in the polymerization of 2,4,4-Trimethyl-2-oxazoline using the eco-friendly Maghnite-H catalyst [3] supports its use in green chemistry applications. This method provides a sustainable route to produce hydrosoluble poly(2-oxazoline)s, which are valuable as non-ionic surfactants, dispersants, and in water-based coatings and adhesives. The use of a recoverable and reusable clay catalyst aligns with industrial trends toward environmentally benign manufacturing processes.

Copolymers with Controlled Composition and Hydrophobicity

The unique reactivity ratios of 2,4,4-Trimethyl-2-oxazoline in copolymerization with electrophilic monomers like N-phenylmaleimide [4] allow for the rational design of copolymers with specific sequence distributions. Furthermore, the increased hydrophobicity imparted by the three methyl groups in TMOX compared to less substituted oxazolines [5] enables fine-tuning of polymer solubility and amphiphilic balance. This is particularly useful in creating stimuli-responsive materials, drug delivery vehicles, and surface modifiers where controlled hydrophobic interactions are essential.

Solvent-Optimized Polymerization for Enhanced Properties

The demonstrated influence of solvent polarity on the yield and viscosity of polymers derived from 2,4,4-Trimethyl-2-oxazoline [6] provides a clear pathway for process optimization. By selecting polar solvents like CH3CN or DMF over less polar alternatives, researchers and manufacturers can achieve higher molecular weight polymers with increased solution viscosity. This control is vital for applications requiring specific rheological properties, such as in coatings, inks, and personal care formulations.

Application
Selection Property
Validation Focus
Living CROP for defined architectures
Steric hindrance-controlled kinetics
Dispersity and block copolymer formation
Hydrosoluble polymer via green chemistry
Maghnite-H catalyst compatibility
Yield and eco-process scalability
Copolymer composition control
Reactivity ratio-driven design
Sequence distribution and hydrophobicity
Solvent-optimized properties
Polarity-dependent yield and viscosity
Rheology and processing conditions

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